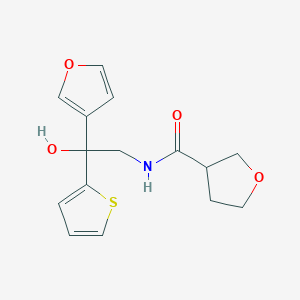

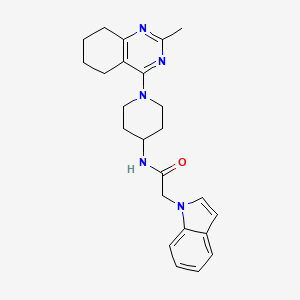

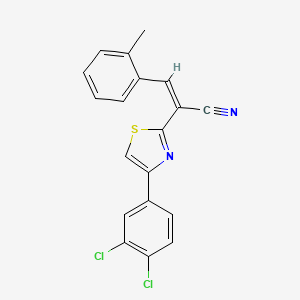

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

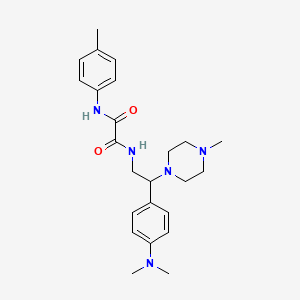

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide, also known as FTDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FTDC belongs to the class of carboxamide derivatives and has been found to exhibit a range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthesis Techniques : Research has demonstrated various synthesis techniques for compounds with similar structures, focusing on the coupling of different aromatic systems and the reactivity of furan and thiophene derivatives. For instance, methods involving direct stannic chloride-catalyzed C-glycosylation of ethyl furan or thiophene carboxylates with different ribofuranoses have been developed to create furan and thiophene analogs with potential antitumor activities (Franchetti et al., 1995).

- Chemical Reactivity : The reactivity of furan and thiophene rings has been explored, showing their potential for electrophilic substitution reactions. This includes nitration, bromination, formylation, and acylation, which are key steps in synthesizing complex organic molecules (Aleksandrov et al., 2017).

Biological and Chemical Applications

- Antitumor Activity : The synthesis and study of furan and thiophene analogs have highlighted their potential antitumor properties. Specifically, thiophenfurin, a thiophene analogue of tiazofurin, showed cytotoxicity in vitro toward various cancer cell lines and demonstrated in vivo activity in mouse models. This highlights the potential therapeutic applications of structurally related compounds (Franchetti et al., 1995).

- Chemical Transformations and Applications : The studies also delve into the chemical transformations of furanic compounds, exploring their applications in synthesizing complex molecules. For example, photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones without transition metals and oxidants has been researched, opening new avenues for synthesizing polyheterocyclic compounds (Zhang et al., 2017).

Materials Science Applications

- Dye-Sensitized Solar Cells (DSSCs) : Compounds containing furan and thiophene units have been utilized in the development of dye-sensitized solar cells. Research has shown that phenothiazine derivatives with furan as conjugated linkers can significantly improve solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in renewable energy technologies (Kim et al., 2011).

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXALNIRWKJFKEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)